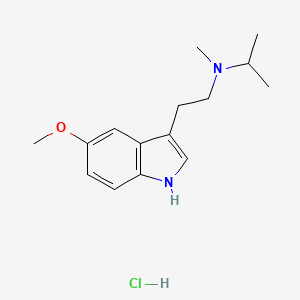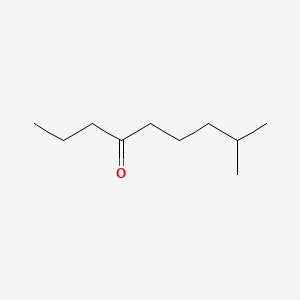
8-Methyl-4-nonanone
Descripción general
Descripción
8-Methyl-4-nonanone is a chemical compound with the molecular formula C10H20O . It is also known by other names such as 4-Nonanone, 8-methyl- .
Synthesis Analysis
The synthesis of methyl ketones like this compound has been studied in the context of metabolic engineering. For instance, a functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 . The molecular weight is 156.2652 .Aplicaciones Científicas De Investigación
Pheromone Communication in Weevils : Research on Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus, has shown that compounds like 4-methyl-5-nonanol and 4-methyl-5-nonanone are involved in pheromone communication. These compounds' stereoisomers, including 8-methyl-4-nonanone analogs, may play a crucial role in species-specific pheromone signaling, affecting weevil behavior and potentially aiding in pest management strategies (Perez et al., 1996).
Environmental and Toxicological Studies : The study of nonane and its metabolites, such as 2-nonanol and 2-nonanone, in human liver microsomes, provides insights into the environmental and toxicological impacts of jet fuel components. This research is crucial for understanding how these compounds, including this compound, are processed in the human body and their potential health risks (Edwards et al., 2005).
Chemical Synthesis and Analysis : The synthesis and analysis of various organic compounds, such as 4-hydroxy-2-nonenal (HNE), provide valuable knowledge for chemical engineering and pharmaceutical applications. Understanding the chemistry and properties of these compounds, closely related to this compound, contributes to advancements in material science and drug development (Spickett, 2013).
Antileishmanial Drug Research : Oxabicyclo[3.3.1]nonanones, similar in structure to this compound, have been studied for their potential as antileishmanial agents. These studies are crucial for developing new treatments against parasitic diseases like Leishmaniasis (Saudagar et al., 2013).
Fumigation and Pest Control : Research into n-methyl ketones as fumigants offers an alternative to conventional pest control methods. These studies are essential for developing safer and more environmentally friendly pest management techniques, where compounds like this compound could play a role (Zhu et al., 2018).
Propiedades
IUPAC Name |
8-methylnonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUJDCJQPCTXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337001 | |
| Record name | 8-Methyl-4-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-29-7 | |
| Record name | 8-Methyl-4-nonanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




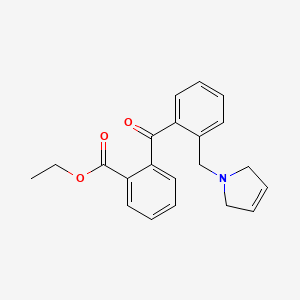

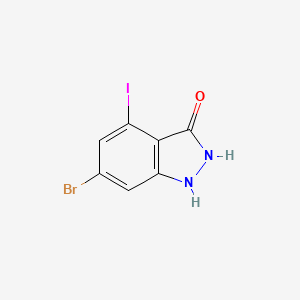


![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)
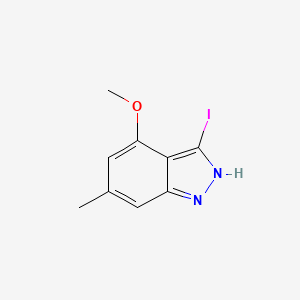
![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)
![4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B1614438.png)
